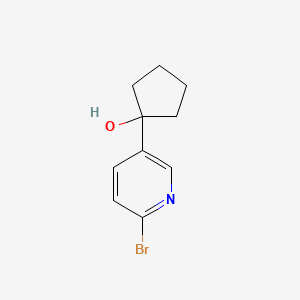
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂BrNO. It is characterized by a bromopyridine moiety attached to a cyclopentanol ring.
Métodos De Preparación
The synthesis of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common synthetic route includes the bromination of 3-pyridinol to obtain 6-bromopyridin-3-ol, which is then subjected to cyclopentanone in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
Análisis De Reacciones Químicas
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or pyrrolidine derivative using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce a pyrrolidine derivative .
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with active sites, while the cyclopentanol ring may enhance binding affinity and specificity . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparación Con Compuestos Similares
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-(6-Fluoropyridin-3-yl)cyclopentan-1-ol: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
1-(6-Methylpyridin-3-yl)cyclopentan-1-ol: The presence of a methyl group can alter its steric and electronic characteristics, impacting its chemical behavior and applications.
Propiedades
Número CAS |
865204-02-0 |
|---|---|
Fórmula molecular |
C10H12BrNO |
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |
Clave InChI |
RKOZOMDTRVMVQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CN=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
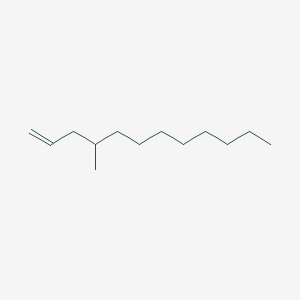

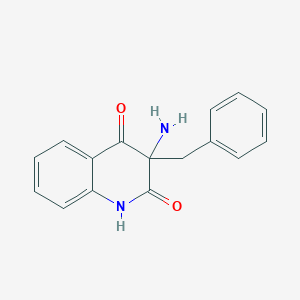
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
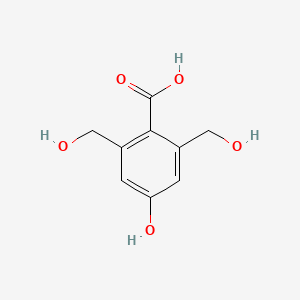

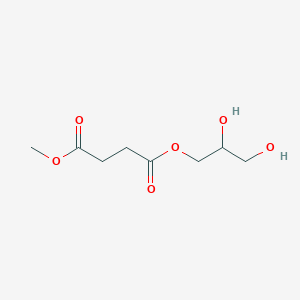
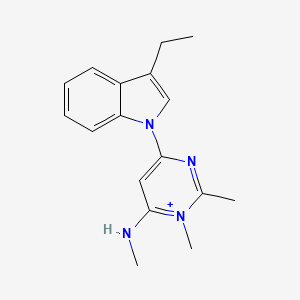
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
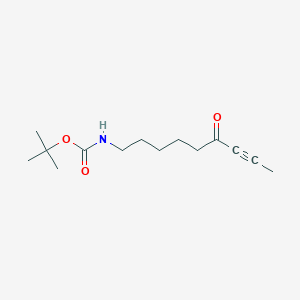
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
